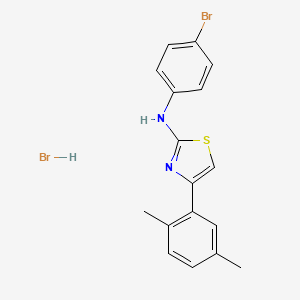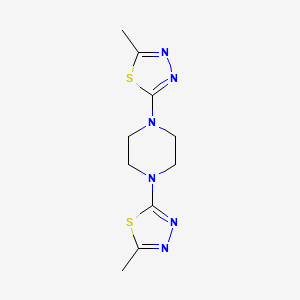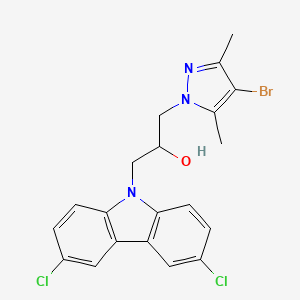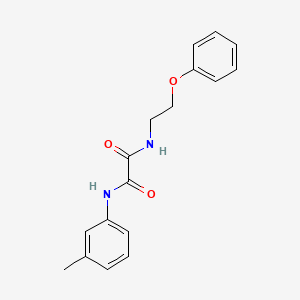
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as BPTA hydrobromide, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, it is believed that the compound interacts with certain metal ions through coordination bonds, leading to the formation of a complex that exhibits fluorescence. The fluorescence intensity of the complex is dependent on the concentration of the metal ion, allowing for the quantitative detection of the metal ion.
Biochemical and physiological effects:
This compound hydrobromide has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a metal ion sensor, the compound has been investigated for its potential applications in cancer treatment. This compound hydrobromide has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological and environmental samples. However, one of the limitations of using this compound hydrobromide is its potential toxicity towards certain cell types. Further studies are needed to determine the optimal conditions for the use of this compound in various experimental settings.
将来の方向性
There are several future directions for the research on N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One potential area of interest is the development of new metal ion sensors based on this compound. The modification of the structure of this compound hydrobromide may lead to the development of sensors with improved selectivity and sensitivity towards specific metal ions.
Another area of interest is the further investigation of the potential applications of this compound hydrobromide in cancer treatment. The compound has been found to exhibit promising anticancer activity in vitro, and further studies are needed to determine its potential in vivo.
In conclusion, this compound hydrobromide is a promising compound with a range of potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for the detection and quantification of metal ions in various biological and environmental samples. Further studies are needed to fully understand the mechanism of action of this compound hydrobromide and its potential applications in cancer treatment.
合成法
The synthesis of N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylphenylamine in the presence of thioamide. The resulting product is then treated with hydrobromic acid to obtain the final compound. The synthesis of this compound hydrobromide has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
科学的研究の応用
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential applications in various scientific research fields. One of the main areas of interest has been its use as a fluorescent probe for the detection of metal ions. This compound hydrobromide has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.
特性
IUPAC Name |
N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S.BrH/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14;/h3-10H,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLITQVYZTNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)
![2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)


![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)


![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5012053.png)